(6-methoxy-1H-indol-2-yl)boronic acid
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Overview
Description
(6-methoxy-1H-indol-2-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a boronic acid group in the compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1H-indol-2-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 6-methoxyindole using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out in the presence of a rhodium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(6-methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed in oxidation reactions.
Borane Derivatives: Formed in reduction reactions.
Scientific Research Applications
(6-methoxy-1H-indol-2-yl)boronic acid has several applications in scientific research:
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-methoxy-1H-indol-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
1-Boc-6-methoxyindole-2-boronic acid: A similar compound with a tert-butoxycarbonyl protecting group.
1-Methylindole-2-boronic acid: Another indole derivative with a methyl group at the 1-position.
Uniqueness
(6-methoxy-1H-indol-2-yl)boronic acid is unique due to the presence of the methoxy group at the 6-position, which can influence its reactivity and biological activity. The boronic acid group also makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Properties
Molecular Formula |
C9H10BNO3 |
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Molecular Weight |
190.99 g/mol |
IUPAC Name |
(6-methoxy-1H-indol-2-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11-13H,1H3 |
InChI Key |
AKFOCTPNTLMYPT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)OC)(O)O |
Origin of Product |
United States |
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